

Spectroscopic comparison between 5-Chloro-2-fluorophenol and related compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Chloro-2-fluorophenol*

Cat. No.: *B063099*

[Get Quote](#)

A Spectroscopic Comparison of 5-Chloro-2-fluorophenol and its Analogs

For Immediate Release

A detailed spectroscopic analysis of **5-Chloro-2-fluorophenol** in comparison to related phenolic compounds is presented, offering valuable data for researchers and professionals in drug development and chemical synthesis. This guide provides a comparative overview of their spectral characteristics, supported by experimental data and standardized protocols.

The introduction of halogen substituents to a phenol scaffold significantly alters its electronic and structural properties, resulting in distinct spectroscopic signatures. This guide focuses on the characterization of **5-Chloro-2-fluorophenol** and compares its spectroscopic data with related compounds such as 2-fluorophenol and 4-chlorophenol. Understanding these spectroscopic nuances is crucial for the unambiguous identification, quality control, and mechanistic studies of these important chemical intermediates.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **5-Chloro-2-fluorophenol** and its related compounds. The data has been compiled from various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data (in ppm) of Phenolic Compounds

Compound	^1H Chemical Shifts (δ , ppm)	^{13}C Chemical Shifts (δ , ppm)
5-Chloro-2-fluorophenol	Specific data not available in search results. Aromatic protons typically appear between 6.5-8.0 ppm. The phenolic proton is a broad singlet, often > 5.0 ppm.	Specific data not available in search results. Aromatic carbons typically appear between 110-160 ppm.
2-Fluorophenol	Aromatic protons typically appear between 6.8-7.2 ppm.	C1: 151.4, C2: 115.6, C3: 124.9, C4: 119.3, C5: 124.9, C6: 115.6
4-Chlorophenol	δ 7.27 (d, 2H), 6.86 (d, 2H) ^[1]	C1: 157.1, C2/C6: 132.2, C3/C5: 119.6, C4: 127.2 ^[1]

Table 2: Key FT-IR Vibrational Frequencies (in cm^{-1}) of Phenolic Compounds

Compound	O-H Stretch	C-O Stretch	C-X Stretch (Aromatic)
5-Chloro-2-fluorophenol	~3600-3200 (broad)	~1200	C-Cl: ~850-550, C-F: ~1250-1000
2-Fluorophenol	~3600-3200 (broad)	~1230	C-F: ~1250-1000
4-Chlorophenol	~3600-3200 (broad)	~1225	C-Cl: ~850-550

Table 3: Mass Spectrometry Data of Phenolic Compounds

Compound	Molecular Formula	Molecular Weight	Key Mass Fragments (m/z)
5-Chloro-2-fluorophenol	C ₆ H ₄ ClFO	146.55 g/mol [2] [3]	M ⁺ at 146/148 (due to ³⁵ Cl/ ³⁷ Cl isotopes)
2-Fluorophenol	C ₆ H ₅ FO	112.10 g/mol [4] [5] [6]	112, 92, 83, 64, 63 [4]
4-Chlorophenol	C ₆ H ₅ ClO	128.56 g/mol [7]	128/130, 93, 65

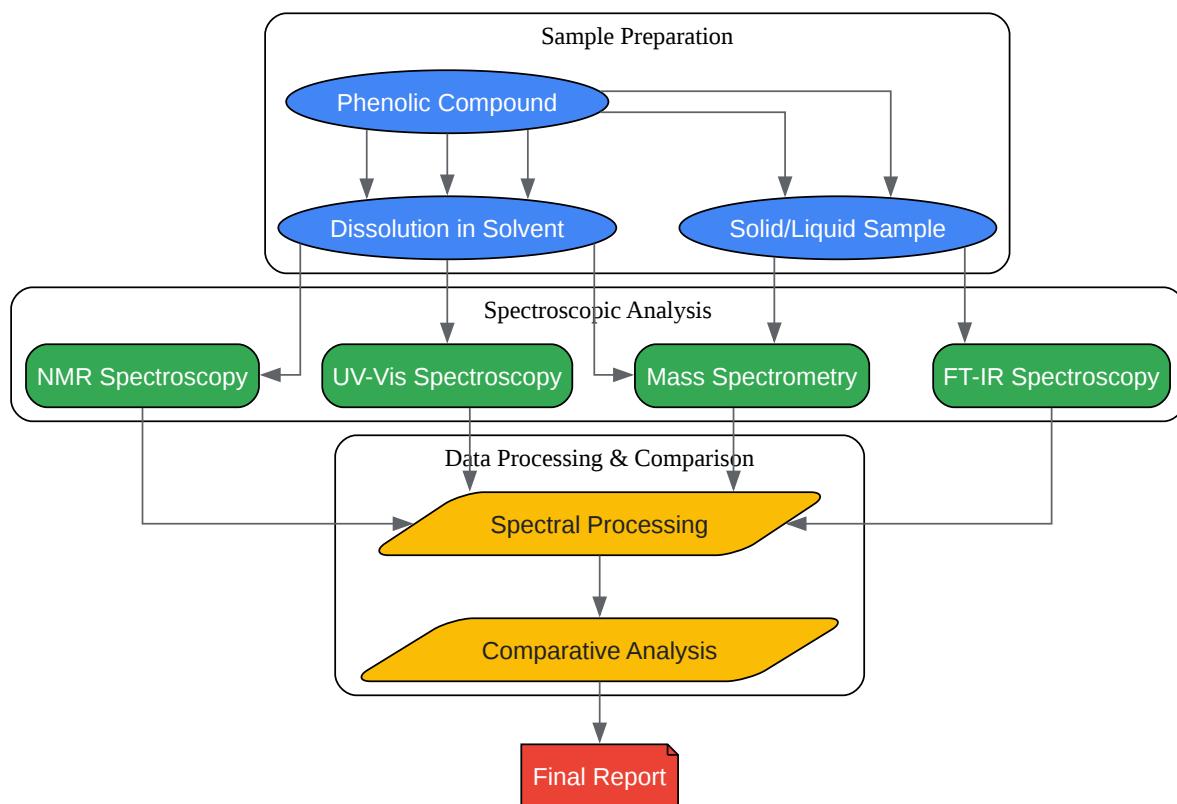
Table 4: UV-Vis Spectroscopic Data of Phenolic Compounds in Ethanol

Compound	λ _{max} (nm)	Molar Absorptivity (ε)
5-Chloro-2-fluorophenol	Data not available. Expected to have two absorption bands, similar to other phenols.	Data not available.
2-Fluorophenol	~270, ~210	Data not available.
4-Chlorophenol	224, 279, 285	Data not available. [8]

Experimental Protocols

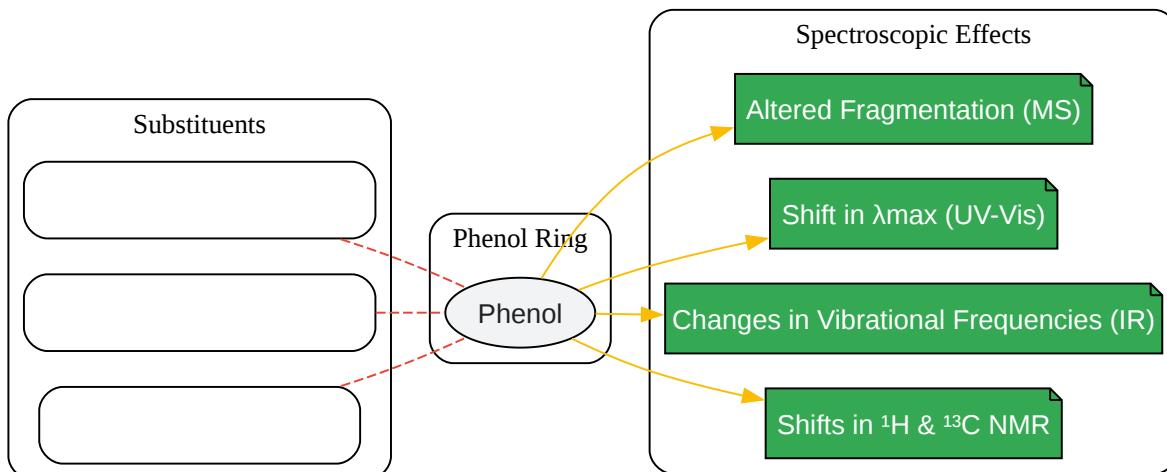
Standardized protocols were followed for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Data was processed to determine chemical shifts (δ) in parts per million (ppm).


Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using an FT-IR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample was placed directly on the ATR crystal. Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the ion source, and the resulting fragments were analyzed by a quadrupole mass analyzer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a dual-beam UV-Vis spectrophotometer. Solutions of the compounds were prepared in spectroscopic grade ethanol at a concentration of approximately 0.01 mg/mL. The spectra were scanned over a wavelength range of 200-400 nm.


Visualized Experimental Workflow and Substituent Effects

The following diagrams illustrate the general workflow for spectroscopic comparison and the conceptual influence of substituents on the phenol ring.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic comparison of phenolic compounds.

[Click to download full resolution via product page](#)

Caption: Influence of substituents on the spectroscopic properties of the phenol ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bmse000461 4-Chlorophenol at BMRB [bmrbi.io]
- 2. 5-Chloro-2-fluorophenol | C6H4ClFO | CID 22482821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Phenol, 2-fluoro- [webbook.nist.gov]
- 7. Phenol, 4-chloro- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic comparison between 5-Chloro-2-fluorophenol and related compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063099#spectroscopic-comparison-between-5-chloro-2-fluorophenol-and-related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com